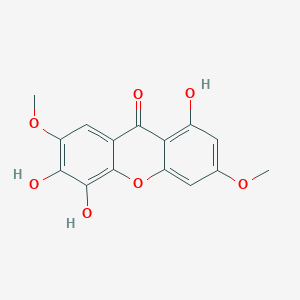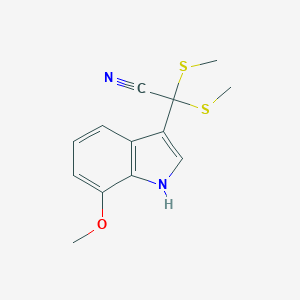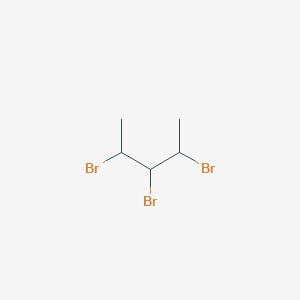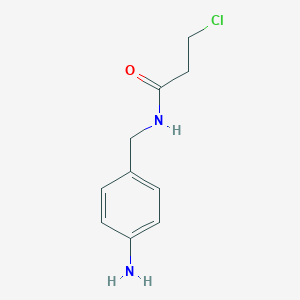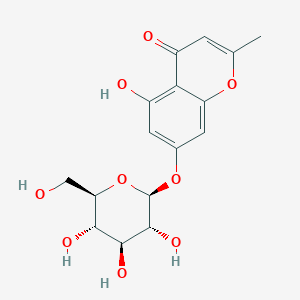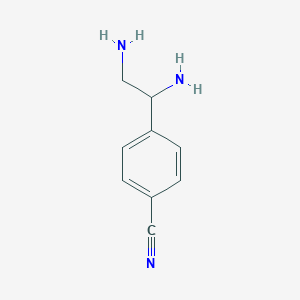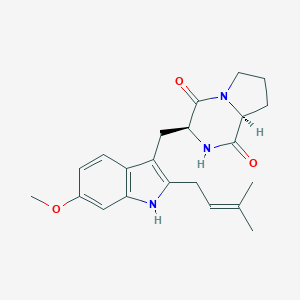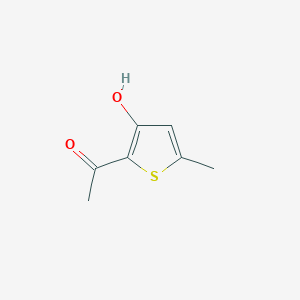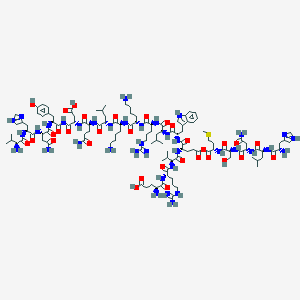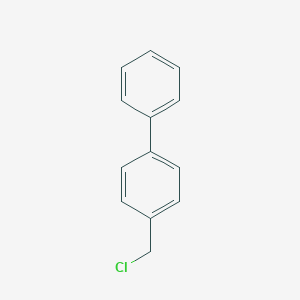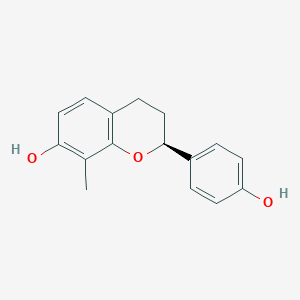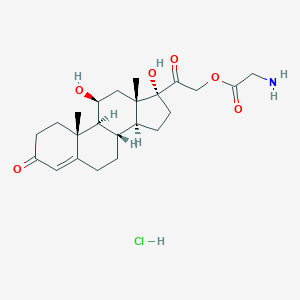
Glycine hydrochloride 21-ester with cortisol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine hydrochloride 21-ester with cortisol, also known as Glycine-Cortisol, is a chemical compound that has been extensively studied for its biochemical and physiological effects. This compound is a derivative of cortisol, a hormone that plays a crucial role in regulating various physiological processes in the body. Glycine-Cortisol has been found to have a wide range of applications in scientific research, particularly in the fields of biochemistry and pharmacology.
作用機序
The mechanism of action of Glycine hydrochloride 21-ester with cortisolisol is similar to that of cortisol. It binds to the glucocorticoid receptor in the cytoplasm of target cells, leading to the activation of various downstream signaling pathways. This ultimately results in the regulation of gene expression and the modulation of various physiological processes, including metabolism, immune function, and stress response.
生化学的および生理学的効果
Glycine hydrochloride 21-ester with cortisolisol has been found to have a wide range of biochemical and physiological effects. It has been shown to regulate the expression of various genes involved in metabolism, immune function, and stress response. It has also been found to modulate the activity of various enzymes and signaling pathways, leading to changes in cellular function and behavior.
実験室実験の利点と制限
One of the key advantages of using Glycine hydrochloride 21-ester with cortisolisol in lab experiments is its ability to mimic the effects of cortisol on various physiological processes. This makes it a valuable tool for studying the role of cortisol in the body. However, there are also some limitations to its use. For example, Glycine hydrochloride 21-ester with cortisolisol may not accurately reflect the effects of cortisol under all physiological conditions, and its effects may be influenced by other factors, such as the presence of other hormones or drugs.
将来の方向性
There are many potential future directions for research on Glycine hydrochloride 21-ester with cortisolisol. One area of interest is the development of new analogs or derivatives of Glycine hydrochloride 21-ester with cortisolisol that may have improved properties or efficacy. Another area of interest is the use of Glycine hydrochloride 21-ester with cortisolisol in the development of new therapies for various diseases, including metabolic disorders, autoimmune diseases, and cancer. Additionally, further research is needed to fully understand the mechanisms of action of Glycine hydrochloride 21-ester with cortisolisol and its effects on various physiological processes.
合成法
The synthesis of Glycine hydrochloride 21-ester with cortisolisol involves the esterification of cortisol with glycine hydrochloride. This reaction is typically carried out using a variety of chemical reagents, including sulfuric acid, hydrochloric acid, and acetic anhydride. The resulting product is a white crystalline powder that is soluble in water and ethanol.
科学的研究の応用
Glycine hydrochloride 21-ester with cortisolisol has been extensively studied for its scientific research applications. One of the key areas of research has been its use as a tool for studying the mechanisms of action of cortisol and related hormones. Glycine hydrochloride 21-ester with cortisolisol has been found to mimic the effects of cortisol on various physiological processes, making it a valuable tool for studying the role of cortisol in the body.
特性
CAS番号 |
128887-42-3 |
|---|---|
製品名 |
Glycine hydrochloride 21-ester with cortisol |
分子式 |
C23H34ClNO6 |
分子量 |
456 g/mol |
IUPAC名 |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-aminoacetate;hydrochloride |
InChI |
InChI=1S/C23H33NO6.ClH/c1-21-7-5-14(25)9-13(21)3-4-15-16-6-8-23(29,18(27)12-30-19(28)11-24)22(16,2)10-17(26)20(15)21;/h9,15-17,20,26,29H,3-8,10-12,24H2,1-2H3;1H/t15-,16-,17-,20+,21-,22-,23-;/m0./s1 |
InChIキー |
VNWIZXYGJMNNTO-BXYOYJPQSA-N |
異性体SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CN)O)C)O.Cl |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CN)O)C)O.Cl |
正規SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CN)O)C)O.Cl |
同義語 |
[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,1 1,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxo-ethyl ] 2-aminoacetate hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



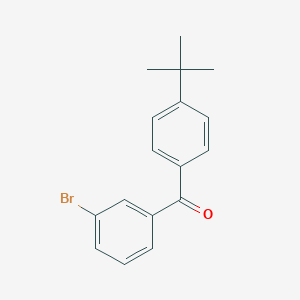
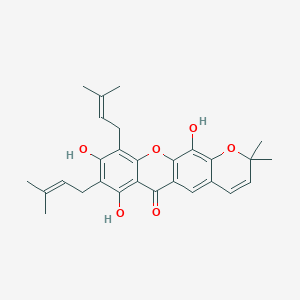
![(2S)-N-[(2S)-4-Amino-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-[(2-phenylacetyl)amino]propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide](/img/structure/B161216.png)
